[1-(4-Biphenylyl)ethyl]amine hydrochloride
Description
[1-(4-Biphenylyl)ethyl]amine hydrochloride is a secondary amine hydrochloride characterized by a biphenylyl group attached to an ethylamine backbone. The biphenylyl moiety contributes to aromatic stacking interactions, while the ethylamine group enhances solubility in polar solvents when protonated as a hydrochloride salt.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-phenylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13;/h2-11H,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATCFWMBDRASHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Biphenylyl)ethyl]amine hydrochloride typically involves the reaction of [1-(4-Biphenylyl)ethyl]amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:
[ \text{C}14\text{H}{15}\text{N} + \text{HCl} \rightarrow \text{C}14\text{H}{16}\text{ClN} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Biphenylyl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities:
- Antioxidant Properties : Biphenyl-containing compounds have shown significant antioxidant activity, which is beneficial in reducing oxidative stress in biological systems.
- Anticancer Activity : Some derivatives have demonstrated potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction.
- Neuroprotective Effects : Certain amine compounds are being studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Medicinal Chemistry
[1-(4-Biphenylyl)ethyl]amine hydrochloride is being explored as a potential therapeutic agent due to its biological activities. It serves as a scaffold for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders. The compound's ability to interact with biological macromolecules has been studied using molecular docking techniques, providing insights into its mechanism of action.
Organic Synthesis
The compound acts as a versatile building block in organic synthesis. Its amino group can participate in various reactions, such as nucleophilic substitutions and coupling reactions, making it valuable in synthesizing more complex molecules . Additionally, it can be utilized in the production of Schiff bases and other derivatives relevant to pharmaceutical research.
Materials Science
Biphenyl derivatives are known for their applications in materials science, particularly in the development of liquid crystals and organic semiconductors. The unique electronic properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices .
Case Studies
Several studies have investigated the therapeutic potential of this compound:
- A study published in Scientific Reports demonstrated that derivatives of biphenyl compounds could inhibit specific cancer cell lines through apoptosis pathways.
- Research highlighted in Journal of Medicinal Chemistry focused on optimizing the synthesis of biphenyl amines to enhance their efficacy against neurodegenerative diseases.
Mechanism of Action
The mechanism of action of [1-(4-Biphenylyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects: The biphenylyl group in the target compound provides extended aromaticity compared to bromophenyl () or phenoxyphenyl () groups, influencing π-π stacking and receptor binding.
- Solubility: The ethylamine group in the target compound improves aqueous solubility relative to heptyl chains () or bulky phenoxyphenyl groups ().
- Molecular Weight: Smaller molecular weight (~237.7) compared to bis-phenoxyphenyl analogs (434.9) may enhance bioavailability.
Antifungal Potential
- Imidazole Derivatives : Roman et al. (2013) demonstrated that biphenylyl-containing imidazoles exhibit broad-spectrum antifungal activity due to synergistic aromatic and heterocyclic interactions . While the target compound lacks an imidazole ring, its biphenylyl group may still contribute to membrane-targeting antifungal mechanisms.
- Thioureas and Thiazoles : Thioureas with biphenylyl groups () show distinct biological roles, such as enzyme inhibition, but their sulfur-based reactivity differs from amine hydrochlorides.
Biological Activity
[1-(4-Biphenylyl)ethyl]amine hydrochloride, with the chemical formula C₁₄H₁₆ClN, is a compound characterized by its biphenyl structure and amine functional group. The hydrochloride form enhances its solubility, making it suitable for various biological applications. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₆ClN
- Molecular Weight : 239.74 g/mol
- Solubility : Enhanced solubility in water due to the hydrochloride form
Antioxidant Properties
Research has indicated that compounds with biphenyl structures often exhibit significant antioxidant activity , which can reduce oxidative stress in biological systems. This property is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Several studies have reported that biphenyl-containing compounds can inhibit cancer cell proliferation. For example, derivatives similar to this compound have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms.
Neuroprotective Effects
Certain amine compounds are being investigated for their neuroprotective properties . These effects may offer therapeutic avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The mechanisms through which this compound exerts its biological effects include:
- Nucleophilic Interactions : The amino group acts as a nucleophile in various organic transformations, facilitating reactions that can lead to therapeutic outcomes.
- Binding to Biological Targets : Research utilizing molecular docking techniques has shown that this compound interacts with specific biological macromolecules, influencing cellular pathways and functions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 4-Aminobiphenyl | Amine | Carcinogenic potential | Known for toxicity |
| Diphenhydramine | Ethanolamine | Antihistaminic | Commonly used as an allergy medication |
| 1-(2-Methylphenyl)ethanamine | Aromatic amine | Antidepressant-like effects | Potential use in mood disorders |
| This compound | Amine | Antioxidant, anticancer | Unique biphenyl configuration |
While these compounds share structural similarities, this compound is distinguished by its specific biphenyl configuration and associated biological activities, which may offer unique therapeutic benefits not found in others.
Case Studies
Several studies have explored the biological effects of related compounds:
- Anticancer Research : A study demonstrated that biphenyl derivatives could significantly inhibit tumor growth in animal models, suggesting potential applications in cancer therapy .
- Neuroprotection : Research indicated that certain amine compounds could protect neuronal cells from oxidative damage, highlighting their potential in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [1-(4-Biphenylyl)ethyl]amine hydrochloride, and how is purity ensured?
- Synthesis : The compound is typically synthesized via nucleophilic substitution, where a biphenylacetonitrile precursor reacts with an amine (e.g., ammonia or alkylamine) in the presence of a base like potassium carbonate (K₂CO₃). Subsequent reduction of the nitrile group to an amine, followed by treatment with hydrochloric acid, yields the hydrochloride salt .
- Purity Control : Purification involves recrystallization from ethanol/water mixtures, and purity is confirmed via HPLC (≥95% purity) or melting point analysis. Residual solvents are monitored using GC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assigns protons and carbons in the ethylamine chain and biphenyl moiety. For example, the ethylamine CH₂ groups show δ ~2.7–3.5 ppm in 1H NMR, while aromatic protons appear at δ ~6.8–7.6 ppm .
- FT-IR : Confirms NH stretching (~3200–3400 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) in the hydrochloride salt .
- Elemental Analysis : Validates molecular formula (e.g., C₁₄H₁₆ClN) with <0.3% deviation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
